1-Butyl-3-phenyl-1H-pyrazol-5-ol
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Overview
Description
1-Butyl-3-phenyl-1H-pyrazol-5-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a five-membered ring structure with two adjacent nitrogen atoms, a phenyl group at the third position, a butyl group at the first position, and a hydroxyl group at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-3-phenyl-1H-pyrazol-5-ol can be synthesized through various methods. One common approach involves the cyclization of hydrazines with 1,3-diketones or their equivalents. For instance, the reaction of phenylhydrazine with butyl acetoacetate under acidic conditions can yield the desired pyrazole derivative. The reaction typically requires refluxing in ethanol or another suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-3-phenyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: 1-Butyl-3-phenyl-1H-pyrazol-5-one.
Reduction: this compound.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
1-Butyl-3-phenyl-1H-pyrazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-Butyl-3-phenyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their activity. The phenyl and butyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity .
Comparison with Similar Compounds
3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine: Similar structure but with an amine group instead of a hydroxyl group.
1-Butyl-3-phenyl-1H-pyrazol-5-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness: 1-Butyl-3-phenyl-1H-pyrazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at the fifth position allows for unique reactivity and potential hydrogen bonding interactions, distinguishing it from its amine counterparts .
Properties
CAS No. |
251948-30-8 |
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Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
2-butyl-5-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C13H16N2O/c1-2-3-9-15-13(16)10-12(14-15)11-7-5-4-6-8-11/h4-8,10,14H,2-3,9H2,1H3 |
InChI Key |
OXWJXKNYBGAZIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C=C(N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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